4-(Aminomethyl)phenol hydrochloride
Description
Properties
IUPAC Name |
4-(aminomethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCWODLBKTWJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584159 | |
| Record name | 4-(Aminomethyl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-23-5 | |
| Record name | 4-(Aminomethyl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)phenol hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-(Aminomethyl)phenol with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are meticulously controlled to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-(Aminomethyl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)phenol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Characteristics:
- Structure: Para-substituted phenol with an aminomethyl group.
- Synthesis : Typically synthesized via acid hydrolysis of intermediates derived from nitrone precursors or direct reaction of 4-hydroxybenzylamine with hydrochloric acid .
- Applications: Used as a pharmaceutical intermediate, particularly in the development of neuroactive agents (e.g., serotonin-norepinephrine reuptake inhibitors) and in organic synthesis for functionalized aromatic compounds .
Comparison with Similar Compounds
The following section compares 4-(aminomethyl)phenol hydrochloride with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogs
Table 1: Structural and Physicochemical Comparison
Pharmacological and Industrial Relevance
Key Differences and Advantages
Bioactivity: this compound’s simpler structure allows easier functionalization compared to Duloxetine, which has a naphthyl ether group . Tyramine hydrochloride exhibits stronger adrenergic effects due to its ethylamine chain, whereas this compound is more suited for CNS-targeted modifications .
Solubility and Stability: The phenolic -OH group in this compound enhances water solubility over non-phenolic analogs like Methyl 4-(2-aminoethyl)benzoate hydrochloride (). Methoxy-substituted derivatives (e.g., Vanillylamine hydrochloride) show improved membrane permeability due to increased lipophilicity .
Synthetic Scalability: this compound’s synthesis achieves moderate yields (~50–60%), comparable to 2-Amino-5-methylphenol hydrochloride but lower than 4-hydroxybenzylamine .
Biological Activity
4-(Aminomethyl)phenol hydrochloride, also known as para-aminomethylphenol hydrochloride, is a chemical compound with the molecular formula CHClN\O. It has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula: CHClN\O
- Molecular Weight: 155.62 g/mol
- IUPAC Name: this compound
This compound exhibits several biological activities primarily attributed to its structural features:
- Antioxidant Activity: The compound acts as a scavenger of free radicals, which can mitigate oxidative stress in biological systems.
- Enzyme Inhibition: It has been shown to inhibit enzymes involved in various metabolic pathways, potentially influencing processes such as inflammation and cell signaling.
- Antimicrobial Properties: Research indicates that this compound may possess antimicrobial effects against certain pathogens, suggesting its potential use in treating infections.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenges free radicals, reducing oxidative stress. |
| Enzyme Inhibition | Inhibits specific enzymes, affecting metabolic pathways. |
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Neuroprotective | Potential protective effects on neuronal cells, possibly beneficial in neurodegenerative diseases. |
Antioxidant Activity
A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound's ability to scavenge reactive oxygen species (ROS) was quantified using DPPH and ABTS assays, showing significant antioxidant capacity compared to control groups .
Enzyme Inhibition
Research has highlighted the compound's role as an inhibitor of cyclooxygenase (COX) enzymes. A series of experiments indicated that it could reduce the production of inflammatory mediators in cultured cells, suggesting its potential utility in managing inflammatory conditions .
Antimicrobial Effects
In vitro studies have shown that this compound exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, indicating effective inhibition at low concentrations .
Neuroprotective Effects
Recent research explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could protect neuronal cells from apoptosis induced by toxic agents, highlighting its potential in treating diseases such as Alzheimer's .
Q & A
Q. How is this compound utilized in agrochemical research?
- Methodology :
- Herbicide Development : Test inhibition of photosynthesis in Arabidopsis chloroplasts via chlorophyll fluorescence assays .
- Fungicide Screening : Evaluate disruption of fungal ergosterol biosynthesis using LC-MS .
Q. What role does this compound play in neurotransmitter studies?
- Methodology :
- Receptor Binding Assays : Radiolabeled ligands (e.g., ³H-serotonin) quantify affinity for serotonin or dopamine receptors .
- Electrophysiology : Patch-clamp recordings in neuronal cultures assess ion channel modulation .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize acidic residues with bicarbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
